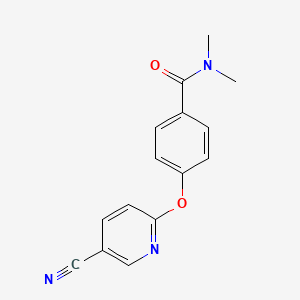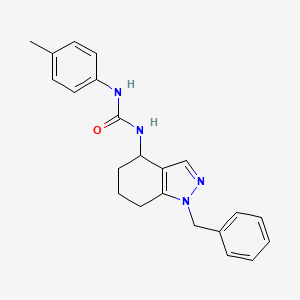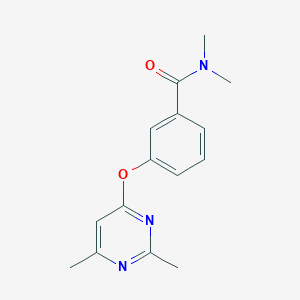![molecular formula C24H24N4O B7558767 1-(4-imidazol-1-ylphenyl)-N-[[4-(pyridin-4-ylmethoxy)phenyl]methyl]ethanamine](/img/structure/B7558767.png)
1-(4-imidazol-1-ylphenyl)-N-[[4-(pyridin-4-ylmethoxy)phenyl]methyl]ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-imidazol-1-ylphenyl)-N-[[4-(pyridin-4-ylmethoxy)phenyl]methyl]ethanamine, also known as PHCCC, is a selective agonist of the metabotropic glutamate receptor subtype 4 (mGluR4). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various neurological disorders.
Mecanismo De Acción
1-(4-imidazol-1-ylphenyl)-N-[[4-(pyridin-4-ylmethoxy)phenyl]methyl]ethanamine acts as a positive allosteric modulator of mGluR4, which is a G protein-coupled receptor that is predominantly expressed in the central nervous system. The activation of mGluR4 by 1-(4-imidazol-1-ylphenyl)-N-[[4-(pyridin-4-ylmethoxy)phenyl]methyl]ethanamine leads to the inhibition of the release of glutamate, which is an excitatory neurotransmitter. This results in the modulation of various neuronal pathways, leading to the observed therapeutic effects.
Biochemical and Physiological Effects:
1-(4-imidazol-1-ylphenyl)-N-[[4-(pyridin-4-ylmethoxy)phenyl]methyl]ethanamine has been shown to modulate various biochemical and physiological pathways, including the regulation of dopamine release, the inhibition of cAMP signaling, and the modulation of synaptic plasticity. These effects are thought to underlie the observed therapeutic effects of 1-(4-imidazol-1-ylphenyl)-N-[[4-(pyridin-4-ylmethoxy)phenyl]methyl]ethanamine in various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(4-imidazol-1-ylphenyl)-N-[[4-(pyridin-4-ylmethoxy)phenyl]methyl]ethanamine is its selectivity for mGluR4, which reduces the potential for off-target effects. However, one limitation of using 1-(4-imidazol-1-ylphenyl)-N-[[4-(pyridin-4-ylmethoxy)phenyl]methyl]ethanamine in lab experiments is its relatively low potency compared to other mGluR4 agonists.
Direcciones Futuras
Future research on 1-(4-imidazol-1-ylphenyl)-N-[[4-(pyridin-4-ylmethoxy)phenyl]methyl]ethanamine could focus on improving its potency and selectivity, as well as exploring its potential therapeutic applications in other neurological disorders. Additionally, further studies could investigate the underlying mechanisms of action of 1-(4-imidazol-1-ylphenyl)-N-[[4-(pyridin-4-ylmethoxy)phenyl]methyl]ethanamine and its effects on various neuronal pathways.
Métodos De Síntesis
The synthesis of 1-(4-imidazol-1-ylphenyl)-N-[[4-(pyridin-4-ylmethoxy)phenyl]methyl]ethanamine involves several steps, including the preparation of the imidazole and pyridine intermediates, followed by the coupling of these intermediates with the ethanamine moiety. The final product is obtained after purification and characterization using various analytical techniques.
Aplicaciones Científicas De Investigación
1-(4-imidazol-1-ylphenyl)-N-[[4-(pyridin-4-ylmethoxy)phenyl]methyl]ethanamine has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, anxiety, depression, and addiction. Studies have shown that the activation of mGluR4 by 1-(4-imidazol-1-ylphenyl)-N-[[4-(pyridin-4-ylmethoxy)phenyl]methyl]ethanamine can improve motor function, reduce anxiety-like behavior, and inhibit drug-seeking behavior in animal models.
Propiedades
IUPAC Name |
1-(4-imidazol-1-ylphenyl)-N-[[4-(pyridin-4-ylmethoxy)phenyl]methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O/c1-19(22-4-6-23(7-5-22)28-15-14-26-18-28)27-16-20-2-8-24(9-3-20)29-17-21-10-12-25-13-11-21/h2-15,18-19,27H,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTADZWKBIFEFRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N2C=CN=C2)NCC3=CC=C(C=C3)OCC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-imidazol-1-ylphenyl)-N-[[4-(pyridin-4-ylmethoxy)phenyl]methyl]ethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2,4-Difluorophenyl)-2-[(2,6-dimethylpyrimidin-4-yl)amino]ethanol](/img/structure/B7558698.png)

![2,6-dimethyl-N-[3-(pyridin-2-ylmethoxy)phenyl]pyrimidin-4-amine](/img/structure/B7558705.png)

![3,4-dichloro-N-[2-[(2,6-dimethylpyrimidin-4-yl)amino]ethyl]benzamide](/img/structure/B7558723.png)


![N-ethyl-N-[(2-methylphenyl)methyl]methanesulfonamide](/img/structure/B7558740.png)
![N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B7558754.png)
![N-[[2-[(4-ethylpiperazin-1-yl)methyl]phenyl]methyl]-2-phenoxypropanamide](/img/structure/B7558764.png)


![N-[(3-methoxyphenyl)methyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7558787.png)